5-Methylpyrazolo[1,5-A]pyrimidin-7-OL 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL
Brand Name: Vulcanchem
CAS No.: 29274-35-9
VCID: VC4935310
InChI: InChI=1S/C7H7N3O/c1-5-4-7(11)10-6(9-5)2-3-8-10/h2-4,8H,1H3
SMILES: CC1=CC(=O)N2C(=N1)C=CN2
Molecular Formula: C7H7N3O
Molecular Weight: 149.153

5-Methylpyrazolo[1,5-A]pyrimidin-7-OL

CAS No.: 29274-35-9

Cat. No.: VC4935310

Molecular Formula: C7H7N3O

Molecular Weight: 149.153

* For research use only. Not for human or veterinary use.

5-Methylpyrazolo[1,5-A]pyrimidin-7-OL - 29274-35-9

Specification

CAS No. 29274-35-9
Molecular Formula C7H7N3O
Molecular Weight 149.153
IUPAC Name 5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Standard InChI InChI=1S/C7H7N3O/c1-5-4-7(11)10-6(9-5)2-3-8-10/h2-4,8H,1H3
Standard InChI Key HZSTVWBHDTTXEW-UHFFFAOYSA-N
SMILES CC1=CC(=O)N2C(=N1)C=CN2

Introduction

Structural and Chemical Properties

Molecular Characteristics

5-Methylpyrazolo[1,5-A]pyrimidin-7-OL (CAS 16082-26-1) has the molecular formula C₇H₇N₃O, a molecular weight of 149.15 g/mol, and a density of 1.42 g/cm³ . Its IUPAC name is 5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one, and it exists as a solid at room temperature. The hydroxyl group at the 7-position enables hydrogen bonding, influencing its solubility in polar solvents .

PropertyValueSource
Molecular FormulaC₇H₇N₃O
Molecular Weight149.15 g/mol
Melting Point298–299°C
Density1.42 g/cm³
pKa5.99 (predicted)

Reactivity and Stability

The compound’s stability is influenced by environmental conditions such as pH and temperature. The hydroxyl group at the 7-position can participate in nucleophilic substitution or act as a hydrogen bond donor, affecting reactivity. In protic solvents like acetic acid, the hydroxyl group remains intact, whereas aprotic solvents may favor dehydration to form pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives .

Synthesis Methods

Classical Cyclocondensation Approach

The primary synthesis route involves cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This method leverages the reactivity of the aminopyrazole moiety to form the fused heterocyclic core . For example:

  • Reaction of 3-amino pyrazole with β-keto esters:

    • β-keto esters (e.g., diethyl malonate) react with 3-amino pyrazole under reflux in acetic acid, yielding pyrazolo[1,5-a]pyrimidin-7-ol derivatives .

    • Yields are influenced by substituents on the aryl ring, with electron-donating groups (e.g., methyl, methoxy) enhancing reactivity .

Green Chemistry Approaches

Recent advancements emphasize sustainable synthesis:

  • Ultrasound-assisted synthesis: Utilizes KHSO₄ as a catalyst in aqueous ethanol, reducing reaction times and environmental impact .

  • Continuous flow reactors: Industrial-scale production employs green chemistry principles to optimize efficiency and minimize waste.

Biological Activities

Mechanistic Insights

  • Apoptosis induction: Derivatives may activate caspases (3/7, 8, 9) and modulate NF-κB/p53 pathways.

  • Autophagy promotion: Enhanced autophagosome formation and beclin-1 expression are observed in cancer cell models.

Pharmacokinetic Profile

In silico studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) properties, though in vivo data remain sparse.

Applications in Materials Science and Drug Development

Medicinal Chemistry

  • Targeted therapy: The pyrazolo[1,5-a]pyrimidine scaffold serves as a platform for kinase inhibitors, particularly for cyclin-dependent kinase 2 (CDK2) .

  • Derivative design: Functionalization at the 5- and 7-positions enables tailored pharmacological profiles. For example, 7-alkoxy derivatives exhibit enhanced solubility and bioactivity .

Industrial Formulation

  • Stock solutions: Prepared in DMSO or PEG300/Tween 80/water for in vivo studies.

  • Pricing: Commercial availability ranges from €262 (100 mg) to €818 (1 g), depending on purity and supplier .

SupplierPurityPrice (100 mg)Price (250 mg)
IN-DA001VEJ95%€262€579
54-OR94354295%€342

Challenges and Future Directions

Synthetic Limitations

  • Yield variability: Electron-withdrawing substituents (e.g., trifluoromethyl) reduce reaction efficiency .

  • Scalability: Industrial processes require optimized conditions to balance cost and environmental impact.

Research Opportunities

  • SAR studies: Systematic exploration of substituents to enhance kinase selectivity.

  • Preclinical testing: In vivo evaluation of the parent compound and derivatives for efficacy and toxicity.

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